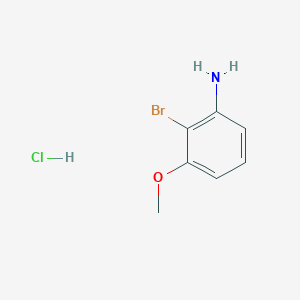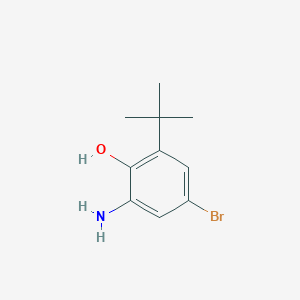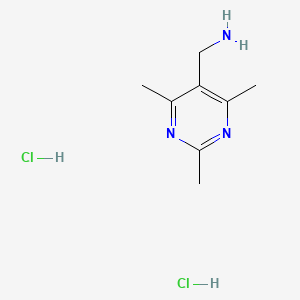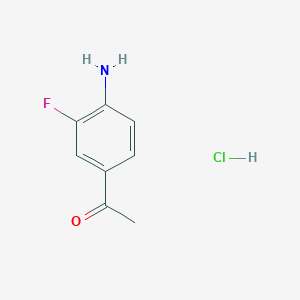
1-(4-Amino-3-fluorophenyl)ethanone hydrochloride
Descripción general
Descripción
1-(4-Amino-3-fluorophenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C8H9ClFNO and its molecular weight is 189.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Bioreduction
Research has shown the utility of structurally similar compounds in enantioselective synthesis, particularly for producing intermediates crucial in developing pharmacological agents. For instance, one study outlined the synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, a compound related to our chemical of interest, as an intermediate for drugs against HIV and Alzheimer's disease. The process involved bioreduction using Daucus carota cells, highlighting the role of bio-catalysis in synthesizing enantiomerically pure compounds (ChemChemTech, 2022).
Antimicrobial Activity
Another realm of application is the synthesis of novel compounds with antimicrobial properties. Research has demonstrated the synthesis of compounds from structurally related precursors, showing significant antimicrobial activity. This includes studies on novel Schiff bases and isoxazole derivatives, indicating the potential of similar chemical frameworks in developing new antimicrobial agents (Heliyon, 2019; Russian Journal of General Chemistry, 2019).
Fluorescence Properties
The photophysics of related compounds has also been a subject of interest, with studies exploring the fluorescence properties of similar molecules. This research can provide valuable insights into the molecular behavior of such compounds under various conditions, which could be crucial for applications in molecular imaging or sensor development (Spectrochimica acta. Part A, 2001).
Molecular Docking and Computational Studies
Furthermore, computational and molecular docking studies of structurally similar compounds have identified potential biological activities, including inhibitory effects against certain enzymes, suggesting their applicability in designing drugs with specific target interactions (Spectrochimica acta. Part A, 2015).
Pyrolysis Products Identification
Research into the pyrolysis products of new psychoactive substances structurally similar to 1-(4-Amino-3-fluorophenyl)ethanone hydrochloride has implications for understanding the stability and transformation of chemical compounds under heat, which is vital for safety assessments and regulatory compliance (Drug testing and analysis, 2018).
Propiedades
IUPAC Name |
1-(4-amino-3-fluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-4H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMPTYELDRGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Benzyl-[1,4'-bipiperidine]-2,6-dione](/img/structure/B1379343.png)
![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)

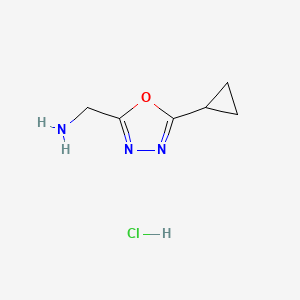

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379352.png)



